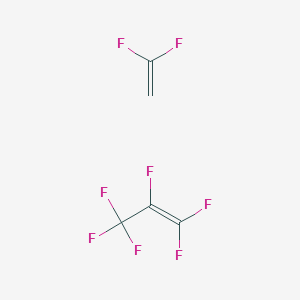

1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6.C2H2F2/c4-1(2(5)6)3(7,8)9;1-2(3)4/h;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMIRQSWHKCKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-17-0 | |

| Details | Compound: Hexafluoropropylene-vinylidene fluoride copolymer | |

| Record name | Hexafluoropropylene-vinylidene fluoride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40895811 | |

| Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white rubbery solid; [3M MSDS] | |

| Record name | Hexafluoropropene - vinylidene fluoride copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9011-17-0, 1184966-74-2 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

1,1-Difluoroethene

Synthetic Routes: It is typically synthesized by the dehydrofluorination of 1,1,1-trifluoroethane using a strong base such as potassium hydroxide.

Industrial Production: Industrially, it is produced by the pyrolysis of 1,1,1-trifluoroethane at high temperatures.

1,1,2,3,3,3-hexafluoroprop-1-ene

Synthetic Routes: It can be produced by the pyrolysis of tetrafluoroethylene.

Industrial Production: Another method involves the reaction of chlorodifluoromethane with various chlorofluorocarbons.

Analyse Chemischer Reaktionen

Homopolymerization

1,1-Difluoroethene undergoes free-radical polymerization to form polyvinylidene fluoride (PVDF) . This thermoplastic fluoropolymer exhibits exceptional chemical resistance, thermal stability (up to 150°C), and piezoelectric properties . The reaction typically uses peroxides or azo compounds as initiators under controlled temperatures (50–100°C) .

1,1,2,3,3,3-Hexafluoroprop-1-ene homopolymerizes to form polyhexafluoropropylene (PHFP) , though this polymer is less common due to challenges in achieving high molecular weights.

Copolymerization

Both compounds copolymerize with other fluorinated monomers to enhance material properties:

-

With tetrafluoroethylene (TFE):

-

Terpolymer systems:

Combining 1,1-difluoroethene, hexafluoropropylene, and TFE produces THV fluoroplastics , which offer flexibility at low temperatures and solvent resistance .

| Monomer System | Copolymer Type | Key Properties | Applications |

|---|---|---|---|

| 1,1-Difluoroethene + TFE | ETFE | High strength, UV resistance | Aerospace coatings |

| Hexafluoropropylene + TFE | FEP | Low friction, thermal stability | Non-stick coatings |

| Terpolymer (THV) | Flexible | -50°C to 200°C operating range | Fuel hoses, seals |

Free-Radical Initiation

Both monomers polymerize via free-radical mechanisms. Initiators like azobisisobutyronitrile (AIBN) generate radicals that propagate through the alkene bonds . The electron-withdrawing fluorine atoms stabilize the transition state, reducing chain-transfer reactions and enabling high molecular weight polymers .

Chain Propagation and Termination

-

Propagation:

-

Termination:

Combination or disproportionation of growing chains, influenced by fluorine’s steric and electronic effects .

Cross-Linking

PVDF and FEP can be cross-linked using ionizing radiation or peroxide curatives , enhancing thermal stability and mechanical strength .

Surface Functionalization

Wissenschaftliche Forschungsanwendungen

Refrigerants

Both compounds are utilized as refrigerants due to their favorable thermodynamic properties.

- 1,1-Difluoroethene is recognized for its low global warming potential (GWP) and is used in refrigeration systems that require high energy efficiency. It has been adopted as a substitute for ozone-depleting substances in compliance with international regulations such as the Montreal Protocol .

- Hexafluoroprop-1-ene serves as a refrigerant in specialized applications where extreme temperatures are involved. Its low toxicity and environmental impact make it an attractive choice for modern refrigeration technologies .

Polymer Production

Both compounds are critical intermediates in the production of fluoropolymers.

- Polyvinylidene fluoride (PVDF) is synthesized from 1,1-difluoroethene and is widely used in applications requiring chemical resistance and durability, such as coatings for wires and cables . The polymer's piezoelectric properties also enable its use in sensors and actuators.

- Hexafluoroprop-1-ene contributes to the synthesis of specialty polymers with unique properties for high-performance applications in electronics and automotive industries .

Foaming Agents

Due to environmental concerns regarding traditional foaming agents like chlorofluorocarbons (CFCs), both difluoro compounds have been adopted as alternatives:

- HFC-152a , derived from 1,1-difluoroethane, is utilized in foam production for insulation materials. Its use aligns with environmental regulations aimed at reducing VOC emissions .

Heat Pump Working Fluids

The combination of these compounds can create effective working fluids for heat pumps:

- A mixture of HFC-152a and hexafluoropropane has been shown to perform well in medium to high-temperature heat pump units while maintaining low environmental impact .

Data Tables

| Application | Compound | Key Properties | Environmental Impact |

|---|---|---|---|

| Refrigerants | 1,1-Difluoroethene | Low GWP; efficient thermodynamics | Compliant with regulations |

| Polymer Production | Polyvinylidene fluoride | Chemical resistance; piezoelectricity | Low environmental footprint |

| Foaming Agents | HFC-152a | Effective foaming agent | Reduced VOC emissions |

| Heat Pump Working Fluids | HFC-152a + Hexafluoropropane | Suitable thermal parameters | Environmentally friendly |

Case Study 1: PVDF Applications

A study conducted by Purdue University explored the use of PVDF produced from vinylidene fluoride in various industrial applications. The findings indicated that PVDF exhibits superior chemical resistance and mechanical properties compared to traditional materials used in similar applications .

Case Study 2: Refrigerant Efficiency

Research published in the International Journal of Refrigeration demonstrated that systems utilizing 1,1-difluoroethene significantly outperform traditional refrigerants in energy efficiency tests while adhering to environmental standards set forth by international agreements .

Wirkmechanismus

1,1-Difluoroethene

Molecular Targets and Pathways: The polymerization process involves the formation of free radicals that propagate the chain reaction.

1,1,2,3,3,3-hexafluoroprop-1-ene

Vergleich Mit ähnlichen Verbindungen

1,1-Difluoroethene

Molecular Formula : C₂H₂F₂

IUPAC Name : 1,1-Difluoroethene

Structural Features : A fluorinated alkene with two fluorine atoms on one carbon and hydrogen atoms on the other. Unlike its 1,2-difluoroethene isomers (cis/trans), 1,1-difluoroethene exhibits distinct geometric and electronic properties due to the fluorine substitution pattern. Studies show that the geometric distance between 1,1-difluoroethene and 1,2-difluoroethene isomers (cis/trans) is significantly larger than that between the cis and trans isomers themselves .

1,1,2,3,3,3-Hexafluoroprop-1-ene

Molecular Formula : C₃F₆

IUPAC Name : 1,1,2,3,3,3-Hexafluoroprop-1-ene

Structural Features : A fully fluorinated propene derivative with six fluorine atoms distributed asymmetrically across the three-carbon chain. Its high fluorine content contributes to exceptional thermal stability and chemical inertness, making it valuable in industrial applications .

Physical and Chemical Properties

Molecular and Thermodynamic Properties

Key Observations :

- The higher molecular weight and fluorine content of hexafluoropropene result in greater density and lower boiling points compared to 1,1-difluoroethene.

Reactivity

- 1,1-Difluoroethene: Undergoes regioselective hydrosilylation reactions with hydrosilanes, producing 2,2-difluoroethylsilane derivatives. This reactivity is exploited in organofluorine synthesis .

- Hexafluoropropene: Primarily used as a monomer in copolymerization (e.g., with 1,1-difluoroethene and tetrafluoroethene) to form heat- and chemical-resistant polymers like THV 300 .

1,1-Difluoroethene

Biologische Aktivität

1,1-Difluoroethene (also known as vinylidene fluoride) and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated compounds with significant industrial applications. Their biological activity has been primarily studied in terms of toxicity and environmental impact. This article compiles findings from various studies to provide a comprehensive overview of their biological activity.

- Chemical Formula : C₂H₂F₂ (for 1,1-difluoroethene); C₃H₃F₆ (for 1,1,2,3,3,3-hexafluoroprop-1-ene)

- Molecular Weight : 64.0341 g/mol (for 1,1-difluoroethene) .

| Property | Value |

|---|---|

| Boiling Point | -85.0 °C (for 1,1-difluoroethene) |

| Density | 1.25 g/cm³ (at 20 °C) |

| Solubility | Slightly soluble in water; more soluble in organic solvents |

Inhalation and Contact Toxicity

The primary biological activity of these compounds is their toxicity upon inhalation or skin contact. Studies indicate that exposure can lead to:

- Respiratory Irritation : Inhalation can cause significant irritation to the respiratory tract.

- Dermal Effects : Contact with skin can result in irritation and potential chemical burns .

Environmental Impact

Both compounds exhibit medium mobility in soil and can volatilize from water sources. Their degradation in the atmosphere is facilitated by reactions with hydroxyl radicals, which is critical for assessing their environmental persistence .

Study on Inhalation Toxicity

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted that exposure to vinylidene fluoride can lead to acute respiratory distress and long-term pulmonary issues. The study recommended strict occupational safety measures when handling these chemicals .

Environmental Persistence Study

Research published in Environmental Science & Technology evaluated the atmospheric degradation of 1,1-difluoroethene. It was found that the compound reacts with hydroxyl radicals with a half-life of approximately 10 days in the atmosphere. This finding underscores its potential as an air pollutant and its implications for air quality management .

Reactivity Profile

The reactivity of these compounds is notable:

- Violent Reactions : They can react violently with strong oxidizers and hydrogen chloride.

- Chemical Synthesis Applications : Used as intermediates in synthesizing various fluorinated polymers and compounds due to their high reactivity under heat .

Summary of Findings

The biological activity of 1,1-difluoroethene and 1,1,2,3,3,3-hexafluoroprop-1-ene is characterized by significant toxicity risks associated with inhalation and skin contact. Their environmental impact is marked by moderate persistence and potential air quality issues due to atmospheric reactions.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene copolymer, and what reaction conditions optimize yield and purity?

- Methodological Answer : The copolymer is synthesized via high-pressure free-radical copolymerization of three monomers: hexafluoropropylene (HFP), 1,1-difluoroethene (vinylidene fluoride, VDF), and tetrafluoroethylene (TFE). To optimize yield and purity, emulsion polymerization in an aqueous medium with surfactants (e.g., perfluorinated carboxylic acids) is recommended. Initiators like ammonium persulfate at 60–80°C and pressures of 10–30 MPa ensure controlled chain propagation and reduced side reactions. Post-polymerization purification via solvent extraction removes unreacted monomers .

Q. What characterization techniques are critical for confirming the structural integrity and composition of this fluoropolymer?

- Methodological Answer :

- 19F NMR Spectroscopy : Identifies monomer sequence distribution and quantifies HFP/VDF/TFE ratios.

- FTIR Spectroscopy : Detects characteristic C-F stretching (1100–1300 cm⁻¹) and confirms cross-linking.

- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution (Đ < 1.5 indicates controlled polymerization).

- Differential Scanning Calorimetry (DSC) : Analyzes glass transition (Tg) and melting temperatures (Tm), which correlate with crystallinity and thermal stability .

Advanced Research Questions

Q. How does the monomer ratio during copolymerization influence the thermal and chemical resistance of the resulting polymer?

- Methodological Answer : Systematic studies show that increasing HFP content enhances thermal stability (decomposition onset >300°C) but reduces crystallinity, while higher TFE ratios improve chemical inertness (e.g., resistance to concentrated acids). For example, a 1:1:1 molar ratio of HFP:VDF:TFE balances flexibility and thermal stability. Advanced kinetic modeling (e.g., Mayo-Lewis equation) combined with TGA-FTIR can map monomer reactivity ratios and degradation pathways .

Q. What methodologies resolve contradictions in environmental persistence data for this PFAS-related copolymer?

- Methodological Answer : Discrepancies in environmental half-life (e.g., soil vs. aquatic systems) require harmonized testing protocols:

- Accelerated Degradation Studies : UV/ozone exposure with LC-MS/MS quantifies breakdown products like trifluoroacetic acid.

- Microbial Consortia Screening : Anaerobic incubation with isotopic labeling (13C-PFAS) tracks mineralization rates.

- Comparative Ecotoxicity : Standardized OECD guidelines for Daphnia magna and algal bioassays (e.g., EC50 >75.33 mg/L for water fleas) validate low acute toxicity despite persistence .

Key Research Challenges

- Contradictions in PFAS Classification : While the copolymer exhibits low acute toxicity (LD50 >2000 mg/kg), its inclusion in PFAS regulations necessitates lifecycle analysis (LCA) to differentiate its environmental impact from smaller, bioaccumulative PFAS .

- Structure-Property Relationships : Advanced molecular dynamics simulations can resolve ambiguities in monomer sequence effects on dielectric properties (critical for electronics applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.